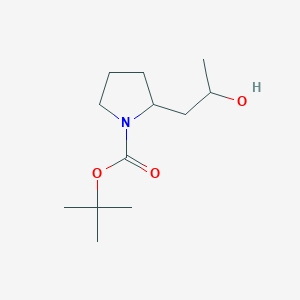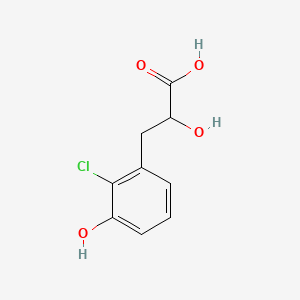![molecular formula C11H17N B13618983 Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
Methyl({[2-(propan-2-yl)phenyl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl({[2-(propan-2-yl)phenyl]methyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to a benzylamine structure, where the benzyl group is substituted with an isopropyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(propan-2-yl)phenyl]methyl})amine can be achieved through several synthetic routes. One common method involves the alkylation of benzylamine with isopropyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzylamine and isopropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The benzylamine is first dissolved in the solvent, and the base is added to the solution. Isopropyl bromide is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, after which the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using solid acid catalysts or zeolites can also be employed to facilitate the reaction under milder conditions and reduce the formation of by-products.
化学反应分析
Types of Reactions
Methyl({[2-(propan-2-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
科学研究应用
Methyl({[2-(propan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl({[2-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl structure but lacking the isopropyl group.
Methiopropamine: A structurally related compound with a thiophene ring instead of a benzene ring.
Uniqueness
Methyl({[2-(propan-2-yl)phenyl]methyl})amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC 名称 |
N-methyl-1-(2-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7,9,12H,8H2,1-3H3 |
InChI 键 |
HIMRJOYYTNSYQV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC=C1CNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


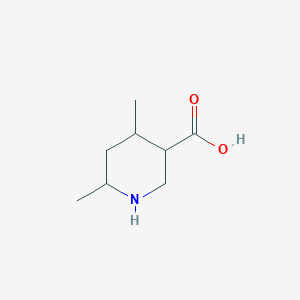

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
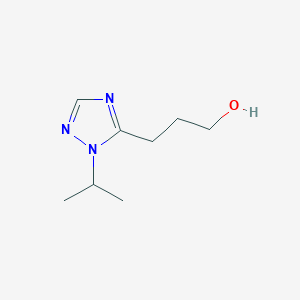
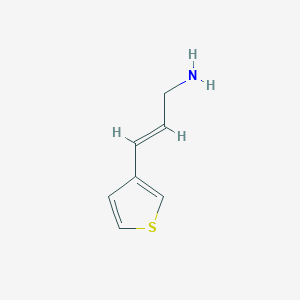


![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
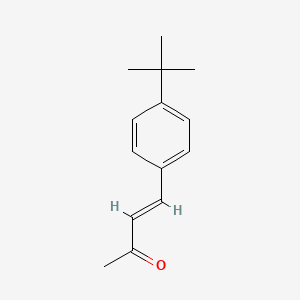
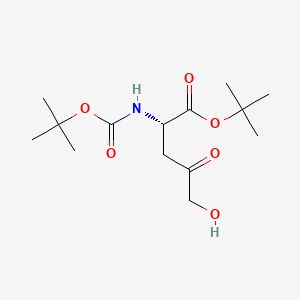
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
